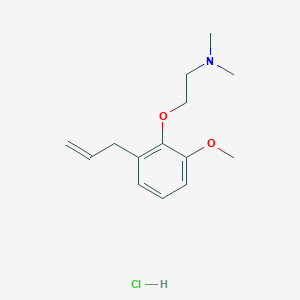
ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is a chemical compound that has been synthesized for various scientific research applications. This compound is a piperidinecarboxylate ester that has been found to have potential therapeutic effects in different fields of research. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound have been studied in detail.
作用机制
The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is not yet fully understood. However, studies have shown that this compound acts as a serotonin and norepinephrine reuptake inhibitor. It has also been found to modulate the levels of pro-inflammatory cytokines and reduce pain sensitivity.
Biochemical and Physiological Effects:
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate has been found to have various biochemical and physiological effects. Some of these effects are:
1. Increase in serotonin and norepinephrine levels in the brain.
2. Reduction in the levels of pro-inflammatory cytokines.
3. Induction of apoptosis in cancer cells.
4. Reduction in pain sensitivity.
实验室实验的优点和局限性
The advantages of using ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate in lab experiments are:
1. It has potential therapeutic effects in different fields of research.
2. It is relatively easy to synthesize.
3. It has been found to be safe in animal models.
The limitations of using ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate in lab experiments are:
1. The mechanism of action is not yet fully understood.
2. The optimal dosage and administration route have not been established.
3. The long-term effects are not yet known.
未来方向
There are several potential future directions for research on ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate. Some of these directions are:
1. Further studies on the mechanism of action of this compound.
2. Studies on the optimal dosage and administration route.
3. Studies on the long-term effects of this compound.
4. Studies on the potential therapeutic effects of this compound in different fields of research.
5. Development of derivatives of this compound with improved pharmacological properties.
Conclusion:
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate is a chemical compound that has potential therapeutic effects in different fields of research. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound have been studied in detail. There are several potential future directions for research on this compound. Further studies are needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
合成方法
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate can be synthesized using a multistep process. The first step involves the reaction of 2-bromoethanol with phenoxyacetic acid to form 2-phenoxyethyl alcohol. The second step involves the reaction of 2-phenoxyethyl alcohol with tetrahydro-2H-pyran-4-one to form 1-(2-phenoxyethyl)-tetrahydro-2H-pyran-4-one. The final step involves the reaction of 1-(2-phenoxyethyl)-tetrahydro-2H-pyran-4-one with piperidine-3-carboxylic acid ethyl ester to form ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate.
科学研究应用
Ethyl 3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylate has been found to have potential therapeutic effects in different fields of research. Some of the scientific research applications of this compound are:
1. Antidepressant: Studies have shown that this compound has antidepressant effects in animal models. It has been found to increase the levels of serotonin and norepinephrine in the brain.
2. Anti-inflammatory: This compound has been found to have anti-inflammatory effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines.
3. Anticancer: This compound has been found to have anticancer effects in vitro. It has been found to induce apoptosis in cancer cells.
4. Analgesic: This compound has been found to have analgesic effects in animal models. It has been found to reduce pain sensitivity.
属性
IUPAC Name |
ethyl 1-(oxan-4-yl)-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-25-20(23)21(12-16-26-19-7-4-3-5-8-19)11-6-13-22(17-21)18-9-14-24-15-10-18/h3-5,7-8,18H,2,6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFXOJVPKZLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCOCC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6006645.png)
![2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B6006646.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol](/img/structure/B6006649.png)